molecular formula C11H13IO2 B1601077 3-Tert-butyl-5-iodosalicylaldehyde CAS No. 83816-59-5

3-Tert-butyl-5-iodosalicylaldehyde

Cat. No. B1601077
CAS RN: 83816-59-5
M. Wt: 304.12 g/mol
InChI Key: RWBVEYVFTZFSSD-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-iodosalicylaldehyde is a chemical compound with the molecular formula C11H13IO2 and a molecular weight of 304.12400 . It is also known by other names such as 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-5-iodosalicylaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in the referenced material .


Physical And Chemical Properties Analysis

3-Tert-butyl-5-iodosalicylaldehyde has a density of 1.615±0.06 g/cm3 (Predicted), a boiling point of 302.4±42.0 °C (Predicted), and a melting point of 43-44℃ . It does not have a specified flash point .

Scientific Research Applications

Synthesis of Complex Chemical Compounds

3-Tert-butyl-5-iodosalicylaldehyde is utilized in the synthesis of complex chemical compounds. For example, a study demonstrated the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides. This process involved a biosynthesis reaction system in organic solvents, enhancing the yield and enantiomeric excess of the product (Liu et al., 2018).

Macrocyclic Compound Formation

The compound plays a role in forming macrocyclic compounds, as observed in a study where the simple condensation reaction of 3,5-di-tert-butyl salicylaldehyde and 3-aminophenylboronic acid led to a trimeric macrocyclic compound. This molecule was analyzed for its potential to include small organic molecules using NMR spectroscopy and X-ray crystallography (Barba et al., 2004).

Analytical Studies

In another research, the molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of a similar compound, 3,5 di tert butyl 4 hydroxy benzoic acid, was conducted. This study involved quantum chemical calculations and spectroscopic analyses to understand the molecular properties and interactions of the compound (Mathammal et al., 2016).

Photophysical Properties Research

The photophysical properties of certain derivatives were investigated, which can be relevant for applications like dye-sensitized solar cells. For example, a study explored the condensation of derivatives with other compounds to form metallosalophen complexes, which were then used as photosensitizers in solar cell applications. The addition of certain acids as co-adsorbents was found to enhance the performance of these cells (Zhang et al., 2020).

properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBVEYVFTZFSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476241
Record name 3-tert-butyl-5-iodosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-5-iodosalicylaldehyde

CAS RN

83816-59-5
Record name 3-tert-butyl-5-iodosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-tert-butyl salicylaldehyde (1) (8.4 mmol) was dissolved in 100 ml of a mixture of methanol and methylene chloride (3:7). Benzyltrimethylammonium dichloroiodate (3.23 g; 9.2 mmol) and water free calcium carbonate (1.1 g; 11 mmol) were added. After two hours, the excess of calcium carbonate was filtered off. After removal of about 80% of the solvent, 20 ml of a sodium hydrogensulfite solution (5%) was added decolourizing the mixture. Extraction with diethyl ether, drying over sodium sulphate and removal of the solvent yielded the aldehyde as raw product. Purification by recrystallization from n-pentane produced 3-tert-butyl-5-iodosalicylaldehyde in a 48% yield as yellow crystals which are slightly light sensitive and should be stored in the dark.
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8.4 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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